5-nitro-3,4-dihydronaphthalen-1(2H)-one

Catalog No.
S1899819
CAS No.
51114-73-9
M.F
C10H9NO3
M. Wt
191.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-nitro-3,4-dihydronaphthalen-1(2H)-one

CAS Number

51114-73-9

Product Name

5-nitro-3,4-dihydronaphthalen-1(2H)-one

IUPAC Name

5-nitro-3,4-dihydro-2H-naphthalen-1-one

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

InChI

InChI=1S/C10H9NO3/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1,4-5H,2-3,6H2

InChI Key

HXTWAFNCOABMPL-UHFFFAOYSA-N

SMILES

C1CC2=C(C=CC=C2[N+](=O)[O-])C(=O)C1

Canonical SMILES

C1CC2=C(C=CC=C2[N+](=O)[O-])C(=O)C1

5-Nitro-3,4-dihydronaphthalen-1(2H)-one, also known as 5-nitro-1-tetralone, is a functionalized bicyclic ketone widely used as a chemical intermediate. As a derivative of α-tetralone, it serves as a valuable precursor for constructing compounds with medicinal and material science applications. The procurement-critical feature of this molecule is the specific placement of the nitro group at the C5 position, which dictates its unique reactivity in subsequent synthetic transformations, distinguishing it from other positional isomers.

Selecting a nitrotetralone isomer is a commitment to a specific synthetic pathway. The electronic and steric environment created by the C5-nitro group is fundamentally different from that of its C6, C7, or C8 isomers. This positional difference governs the regioselectivity of subsequent aromatic substitutions and modulates the reactivity of the adjacent carbonyl group. Using an alternative isomer, such as 7-nitro-1-tetralone, will lead to different product profiles, significantly lower yields, or complete failure in reactions that rely on the specific directing effects or electrochemical properties of the 5-nitro configuration. Therefore, for reproducible and targeted synthesis, substitution with other isomers is not a viable option.

Distinct Electrochemical Behavior: Facilitates Selective Reduction Processes

The position of the nitro group significantly alters the electrochemical reduction potential, a key parameter for controlled synthesis of the corresponding amine. In an aqueous-organic medium (pH 7), the 5-nitro isomer exhibits a first reduction wave at a peak potential of -0.79 V. This is distinctly less negative than the peak potential observed for the 7-nitro isomer under similar conditions, which occurs at -0.89 V. This 100 mV difference provides a wider operating window for selective electrochemical reduction, potentially avoiding side reactions that might occur at more negative potentials.

Evidence DimensionElectrochemical Peak Reduction Potential (Ep)
Target Compound Data-0.79 V
Comparator Or Baseline7-nitro-3,4-dihydronaphthalen-1(2H)-one: -0.89 V
Quantified Difference100 mV less negative potential required
ConditionsCyclic voltammetry in H₂O-DMF (1:1) at pH 7 vs Ag/AgI/I⁻ 0.1M reference electrode.

This quantifiable difference in reduction potential allows for more selective and energy-efficient conversion to the 5-amino derivative, a crucial step in many pharmaceutical syntheses.

Validated Precursor Suitability: Enables High-Yield Synthesis of Fused Heterocyclic Scaffolds

The utility of 5-nitro-1-tetralone as a specific building block is demonstrated in the multi-step synthesis of novel diazepino[4,5-b]naphthalenes. Starting from the 5-nitro isomer, a key intermediate, 5-amino-1-tetralone oxime, is prepared and cyclized to yield the target fused heterocyclic system. The reported overall yield for this transformation, which is critically dependent on the initial 5-nitro substitution pattern for the required regiochemistry, is 70%. This provides a reliable and documented pathway for accessing complex molecular architectures.

Evidence DimensionOverall Reaction Yield
Target Compound Data70% for the synthesis of diazepino[4,5-b]naphthalene
Comparator Or BaselineUnsubstituted α-tetralone or other isomers would yield different, undesired heterocyclic products.
Quantified DifferenceEnables specific product formation not achievable with other common starting materials.
ConditionsMulti-step synthesis involving oximation, reduction, and cyclization.

For researchers in drug discovery, procuring this specific isomer provides a validated, high-yield entry point to complex, biologically relevant scaffolds, ensuring project timelines and material efficiency.

Essential Building Block for Conformationally Restricted GABA Analogues

5-Nitro-1-tetralone is an indispensable precursor for the synthesis of 5-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acids. These molecules are designed as conformationally restricted analogues of the neurotransmitter GABA, which are crucial tools for probing GABA receptor subtypes. The synthesis explicitly starts with the 5-nitro isomer to install the required amino group at the C5 position after reduction and subsequent modifications. Using any other isomer would result in a different substitution pattern, failing the primary design objective of the target molecule.

Evidence DimensionPrecursor Specificity for Target Class
Target Compound DataRequired starting material for 5-amino-tetrahydronaphthalene-1-carboxylic acid based GABA analogues.
Comparator Or BaselineOther nitrotetralone isomers (e.g., 6-nitro, 7-nitro).
Quantified DifferenceQualitative but absolute: only the 5-nitro isomer provides the correct regiochemistry for this specific class of neuropharmacological tools.
ConditionsMulti-step organic synthesis for medicinal chemistry applications.

Procuring this exact isomer is non-negotiable for researchers investigating specific structure-activity relationships at GABA receptors, as positional changes in the amino group fundamentally alter the compound's interaction with the biological target.

Process-Controlled Synthesis of 5-Aminotetralone Derivatives

This compound is the indicated choice for synthetic routes employing electrochemical reduction to generate the 5-amino analogue. Its distinct reduction potential compared to other isomers allows for greater process control and selectivity, making it ideal for developing scalable and efficient manufacturing workflows for pharmaceutical intermediates.

Scaffold Development for CNS-Targeting Compound Libraries

As a validated precursor for fused heterocyclic systems like diazepino-naphthalenes, this compound is a strategic starting material for medicinal chemists building libraries targeting central nervous system (CNS) receptors. The established high-yield synthesis ensures reliable access to the core scaffold.

Probing Neurotransmitter Receptor Pharmacology

For neuropharmacology research requiring rigidified GABA analogues to study receptor binding and function, this specific isomer is essential. It is the only starting material that provides the necessary C5-amino substitution pattern for a key class of conformationally restricted probes.

XLogP3

1.9

Dates

Last modified: 08-16-2023

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